molecular formula C10H12N2O4 B1588402 3',5'-Anhydrothymidine CAS No. 38313-48-3

3',5'-Anhydrothymidine

Cat. No.: B1588402
CAS No.: 38313-48-3
M. Wt: 224.21 g/mol
InChI Key: OAWLMYIJZBBZTP-CSMHCCOUSA-N
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Description

3’,5’-Anhydrothymidine is a nucleoside analogue derived from thymidine It is characterized by the absence of hydroxyl groups at the 3’ and 5’ positions of the ribose ring, resulting in an anhydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Anhydrothymidine typically involves the cyclization of thymidine derivatives. One common method includes the treatment of thymidine with strong bases, such as sodium hydride, to induce the formation of the anhydro structure. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 3’,5’-Anhydrothymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The scalability of the synthesis is crucial for its application in research and potential therapeutic uses.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Anhydrothymidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced nucleoside analogues.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’,5’-Anhydrothymidine, each with distinct chemical and biological properties.

Scientific Research Applications

3’,5’-Anhydrothymidine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues and as a model compound in studying nucleoside chemistry.

    Biology: The compound is utilized in studies of nucleoside transport and metabolism in cells.

    Medicine: Research is ongoing to explore its potential as an antiviral agent, particularly against retroviruses.

    Industry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’,5’-Anhydrothymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The absence of hydroxyl groups at the 3’ and 5’ positions prevents the formation of phosphodiester bonds, leading to chain termination. This property is particularly useful in antiviral research, where the compound can inhibit viral replication by terminating the elongation of viral nucleic acids.

Comparison with Similar Compounds

    Thymidine: The parent compound from which 3’,5’-Anhydrothymidine is derived.

    2’,3’-Anhydrothymidine: Another anhydro derivative with different structural properties.

    5’-O-Trityl-2’,3’-Anhydrothymidine: A protected form used in synthetic chemistry.

Uniqueness: 3’,5’-Anhydrothymidine is unique due to its specific anhydro structure, which imparts distinct chemical and biological properties. Unlike other anhydro derivatives, it lacks hydroxyl groups at both the 3’ and 5’ positions, making it a valuable tool in nucleoside research and potential therapeutic applications.

Properties

IUPAC Name

1-[(1R,3R,5S)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWLMYIJZBBZTP-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]3[C@H](O2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959235
Record name 3',5'-Anhydrothymidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38313-48-3
Record name 3′,5′-Anhydrothymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38313-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5'-Anhydrothymidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5'-Anhydrothymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'5'-anhydro thymidine
Source European Chemicals Agency (ECHA)
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Record name 3',5'-ANHYDROTHYMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3',5'-Anhydrothymidine in pharmaceutical analysis?

A1: this compound is primarily used as an internal standard (IS) in high-performance liquid chromatography (HPLC) methods designed to quantify antiviral drugs in biological samples [, ]. An internal standard is a compound added to the sample, standard solutions, and blanks in a constant amount. It is used to improve the accuracy and reliability of quantitative analyses by correcting for variations during sample preparation and analysis.

Q2: How is this compound used in the analysis of 2'-Fluoro-2',3'-dideoxyadenosine?

A2: In a study investigating the pharmacokinetics of the antiviral drug 2'-Fluoro-2',3'-dideoxyadenosine (FddA) in dogs, this compound was used as the internal standard for the HPLC analysis of dog plasma and urine samples []. The researchers used a solid phase extraction method to extract FddA, its metabolite 2'-Fluoro-2',3'-dideoxyinosine (Fddl), and the internal standard (this compound) from the biological matrices. By comparing the peak area ratios of the analytes (FddA and Fddl) to the internal standard, the researchers could accurately determine the concentration of the antiviral drug and its metabolite in the dog samples. This approach helped to control for variations in sample preparation and analysis, leading to more accurate and reliable results.

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